4,6-Diaminopyrimidine-5-carbaldehyde
Description
Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Materials Science
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in numerous biological processes. nih.gov Its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA, underscores its biological importance. researchgate.netjacsdirectory.com This natural occurrence has made pyrimidine and its derivatives a significant area of focus for researchers in medicinal chemistry and materials science. researchgate.netmdpi.com
In medicinal chemistry , the pyrimidine core is a "privileged scaffold," meaning it is a molecular framework that is able to bind to multiple biological targets. elsevierpure.comnih.gov This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. nih.govjacsdirectory.commdpi.com Pyrimidine derivatives have been investigated for their potential as:
Anticancer agents researchgate.netbenthamscience.com
Antiviral agents jacsdirectory.com
Antimicrobial agents nih.gov
Anti-inflammatory agents mdpi.com
Antihypertensive agents jacsdirectory.com
The ability to easily modify the pyrimidine structure allows for the fine-tuning of its biological activity, making it a valuable tool in drug discovery. mdpi.com
In materials science , pyrimidine derivatives are explored for their unique electronic and photophysical properties. They are used in the development of:
Organic Light-Emitting Diodes (OLEDs): Their electron-deficient nature makes them suitable for use as host materials or electron-transporting materials in OLEDs.
Sensors: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, leading to the development of chemosensors.
Metal-Organic Frameworks (MOFs): Pyrimidine-based ligands can be used to construct MOFs with potential applications in gas storage and catalysis. nih.gov
Historical Trajectory and Evolution of Research on 4,6-Diaminopyrimidine-5-carbaldehyde Derivatives
Initial research involving pyrimidines dates back to the 19th century with the isolation of alloxan, a pyrimidine derivative, in 1818. gsconlinepress.com However, focused research on specific derivatives like this compound and its related compounds is a more recent development.
Early studies on diaminopyrimidines were spurred by the discovery of their role as antagonists of pteroylglutamic acid. nih.gov This led to the exploration of their potential as therapeutic agents. Over time, the synthetic versatility of compounds like this compound became more apparent. Researchers began to utilize it as a key intermediate for the synthesis of a variety of fused heterocyclic systems, such as purines and pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net
The evolution of research has been marked by a shift from the synthesis of simple derivatives to the rational design of complex molecules with specific biological targets. Modern research often employs computational modeling to predict the activity of new derivatives before they are synthesized. The development of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the range of accessible this compound derivatives. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
4,6-diaminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGOYQVBNIIMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4,6 Diaminopyrimidine 5 Carbaldehyde
De Novo Synthesis Strategies for the 4,6-Diaminopyrimidine (B116622) Core
The construction of the 4,6-diaminopyrimidine ring system is a foundational step in medicinal and materials chemistry. Modern synthetic approaches focus on efficiency and the ability to introduce functional groups strategically.
Multi-component Reaction Approaches in Pyrimidine (B1678525) Annulation
Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. researchgate.net The synthesis of substituted pyrimidines, including precursors to 4,6-diaminopyrimidine-5-carbaldehyde, can be achieved through such convergent strategies. For instance, the reaction of aldehydes, active methylene (B1212753) compounds, and amidine or urea (B33335) derivatives can lead to the formation of the pyrimidine core. While direct MCR synthesis of this compound is less common, these approaches are pivotal for creating substituted pyrimidines that can be further elaborated. researchgate.net A notable example involves a four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source to construct a pyrimidine ring fused to an indole, forming pyrimido[4,5-b]indoles. mdpi.com
| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde, Aromatic aldehyde, Ammonium iodide | Transition-metal-free, Iodine/Iodide promoted | 2-Phenyl-9H-pyrimido[4,5-b]indoles | Four C-N bonds formed in one pot; ammonium iodide as sole nitrogen source. | mdpi.com |
| Aniline, Aldehyde, Tetronic acid | Husson-3CR | Dihydropyrimidoquinolines | Efficient three-component route to fused pyrimidine systems. | nih.gov |
Application of Vilsmeier-Haack Reagents for C5-Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.orgwikipedia.org The reactive species, known as the Vilsmeier reagent, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org
This methodology is directly applicable to the synthesis of this compound from a suitable precursor. The synthesis often begins with a molecule like 4,6-dihydroxypyrimidine, which is first converted to 4,6-dichloropyrimidine-5-carbaldehyde (B460487) using the Vilsmeier-Haack conditions (POCl₃/DMF). The electron-donating amino groups on a 4,6-diaminopyrimidine ring activate the C5 position, making it susceptible to electrophilic substitution by the Vilsmeier reagent. ijpcbs.com The reaction proceeds through the formation of a chloroiminium ion, which attacks the pyrimidine ring, followed by hydrolysis during workup to yield the final aldehyde. wikipedia.org Studies on similar substrates, such as 2-methylpyrimidine-4,6-diol, have shown that formylation at the C5 position can be achieved selectively without the substitution of other groups on the ring, depending on the reaction conditions. mdpi.com
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | POCl₃, DMF | Reflux (135°C), 3 hours | 4,6-Dichloropyrimidine-5-carbaldehyde | 68–70% | |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 80°C, 5 hours | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Not Specified | mdpi.com |
| 6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones | POCl₃, DMF | Varied | 9-Formyl-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidines | Not Specified | rsc.org |
Functionalization and Derivatization Reactions of this compound
Once synthesized, this compound becomes a versatile platform for constructing a wide array of more complex heterocyclic structures through various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Precursors to this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated heterocycles. nih.govmasterorganicchemistry.comlibretexts.org The synthesis of this compound often employs this reaction by starting with 4,6-dichloropyrimidine-5-carbaldehyde. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-aldehyde group facilitates the attack of nucleophiles, such as ammonia (B1221849), on the carbon atoms bearing the halogen leaving groups. masterorganicchemistry.comlibretexts.org
The reaction typically proceeds in a stepwise manner, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the halide ion is eliminated. libretexts.orglibretexts.org The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with aqueous ammonia at elevated temperatures leads to the sequential replacement of both chlorine atoms, yielding the target this compound. This method highlights the utility of SNAr in installing the crucial amino groups onto the pyrimidine core.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine-5-carbaldehyde | Aqueous Ammonia (28-30%) | 80–100°C, 12–24 hours | This compound | 60–75% | |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140°C, 24h | N-substituted-4-amino-6-chloropyrimidines | 60-99% | nih.gov |
Condensation Reactions Involving the C5-Carbaldehyde Moiety
The aldehyde group at the C5 position of this compound is a highly reactive functional handle for further molecular elaboration. It readily participates in condensation reactions with a variety of nucleophiles.
One of the most common transformations is the formation of Schiff bases (imines) through reaction with primary amines. researchgate.netnih.govresearchgate.net This reaction is often catalyzed by a small amount of acid and is fundamental in building larger, more complex structures. For example, pyrimidine-5-carbaldehyde derivatives are used to synthesize Schiff bases which can serve as ligands for metal complexes or as intermediates for other heterocyclic systems. nih.govscience.govscience.gov
Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgsigmaaldrich.comorientjchem.org This reaction is a classic carbon-carbon bond-forming method that leads to the creation of α,β-unsaturated products, which are themselves valuable synthetic intermediates. sigmaaldrich.comorganic-chemistry.org These condensation reactions are pivotal for annulating new rings onto the pyrimidine core, leading to fused systems like pyrimido[4,5-d]pyrimidines. mdpi.comresearchgate.netnih.gov
| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Primary Amines (e.g., anilines) | Acid catalyst, solvent (e.g., ethanol (B145695), benzene) | Imines (R-N=CH-Pyrimidine) | researchgate.netnih.gov |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | Weak base (e.g., piperidine, pyridine) | α,β-Unsaturated compounds | wikipedia.orgorientjchem.org |
| Pyrimido[4,5-d]pyrimidine synthesis | Urea, Thiourea, or Guanidine | Various, often involving cyclization of an intermediate | Fused pyrimidine rings | mdpi.comresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Diversification
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and other complex molecules. These reactions are highly effective for functionalizing halogenated pyrimidines. researchgate.net While direct cross-coupling on this compound is challenging due to the presence of reactive amino and aldehyde groups, its halogenated precursors are excellent substrates.
For instance, 4,6-dichloropyrimidines can undergo selective Suzuki coupling with various arylboronic acids. researchgate.net By carefully controlling the reaction conditions and ligands, it is possible to achieve site-selective substitution. nih.gov For example, using a sterically hindered N-heterocyclic carbene (NHC) ligand can direct coupling to a specific position on the pyrimidine ring. nih.gov This strategy allows for the introduction of diverse aryl or alkyl groups onto the pyrimidine scaffold before the final conversion to the diaminocarbaldehyde, or it can be used on a protected derivative. This approach provides a powerful tool for creating libraries of structurally diverse pyrimidine compounds. nih.govresearchgate.net
| Substrate | Coupling Partner | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-substituted pyrimidines | 4-(9-Carbazolyl)phenylboronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 4,6-Bis[4-(9-carbazolyl)phenyl]-2-substituted pyrimidines | Synthesis of π-conjugated triarylpyrimidines. | researchgate.net |
| 4-Amino-6-chloropyrimidine derivatives | Amines | Pd(dba)₂ / DavePhos | 4,6-Diaminopyrimidine derivatives | Suppression of side-products requires excess amine. | nih.gov |
| 2,4-Dichloropyridines (related heterocycle) | Arylboronic acids | Pd/IPr | C4-coupled products | High site-selectivity controlled by a sterically hindered NHC ligand. | nih.gov |
Selective Redox Transformations of the Formyl Group and Other Pyrimidine Substituents
The formyl group at the C5 position of this compound is a key site for selective redox transformations, allowing for its conversion into other valuable functional groups such as a hydroxymethyl or a carboxyl group. Concurrently, the amino substituents on the pyrimidine ring can also be targeted for redox reactions, although this requires careful selection of reagents and conditions to achieve selectivity.
The selective reduction of the aldehyde functionality to a primary alcohol, yielding (4,6-diaminopyrimidin-5-yl)methanol, is a common transformation. This is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups that might be present in more complex derivatives. nih.gov The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol at ambient temperature. Lithium aluminum hydride (LiAlH₄) can also be used for this reduction.
Conversely, the selective oxidation of the formyl group to a carboxylic acid affords 4,6-diaminopyrimidine-5-carboxylic acid. This transformation requires oxidizing agents that can selectively oxidize aldehydes in the presence of the electron-rich amino groups, which are susceptible to oxidation. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions, such as pH and temperature, must be carefully controlled to prevent over-oxidation or degradation of the pyrimidine ring. libretexts.org For instance, the oxidation of aldehydes to carboxylic acids using KMnO₄ is often performed under basic conditions, followed by acidification to yield the carboxylic acid. libretexts.org
While the focus is often on the formyl group, the pyrimidine ring itself, activated by the amino groups, can participate in redox reactions. For instance, N-oxidation of the pyrimidine ring nitrogens can be achieved using oxidizing agents like peroxy acids, leading to the formation of pyrimidine N-oxides. These N-oxides can then serve as intermediates for further functionalization.
Below is a table summarizing selective redox transformations of this compound.
| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) |
| This compound | Sodium borohydride (NaBH₄) in methanol | (4,6-Diaminopyrimidin-5-yl)methanol | Selective reduction of the formyl group | |
| This compound | Potassium permanganate (KMnO₄) | 4,6-Diaminopyrimidine-5-carboxylic acid | Selective oxidation of the formyl group |
Chemo- and Regioselectivity in the Synthesis and Modification of this compound
Chemo- and regioselectivity are paramount in the synthesis and subsequent modification of this compound, ensuring that reactions occur at the desired functional group and position. The inherent electronic properties of the molecule, with its nucleophilic amino groups and electrophilic formyl group and pyrimidine ring positions, dictate the outcome of many chemical reactions.
A primary example of regioselectivity is observed in the synthesis of this compound itself. A common synthetic route involves the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine, followed by chlorination to yield 4,6-dichloropyrimidine-5-carbaldehyde. The subsequent amination of this dichlorinated intermediate is a critical step where regioselectivity comes into play. The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing formyl group at C5. The reaction with ammonia or primary amines can proceed in a stepwise manner. By controlling the reaction conditions, such as temperature and stoichiometry of the amine, it is possible to selectively replace one or both chlorine atoms. For instance, using a limited amount of an amine at a lower temperature may favor monosubstitution, while an excess of the amine and higher temperatures will lead to the formation of the 4,6-diamino product. mdpi.comresearchgate.net
The modification of this compound also presents opportunities for chemo- and regioselective reactions. The formyl group can undergo chemoselective reactions in the presence of the amino groups. For example, it can participate in condensation reactions with active methylene compounds or in the formation of Schiff bases with primary amines. mdpi.com
Furthermore, the diaminopyrimidine core can be selectively functionalized. The amino groups can be selectively acylated, alkylated, or used in cyclocondensation reactions. For example, the reaction of this compound with compounds containing active methylene groups can lead to the formation of fused heterocyclic systems like pteridines, demonstrating the utility of this compound as a building block in medicinal chemistry. researchgate.net The regioselectivity of these cyclization reactions is often directed by the nature of the reactants and the reaction conditions.
The following table provides examples of chemo- and regioselective reactions in the synthesis and modification of this compound.
| Reactant(s) | Reagent(s)/Conditions | Product | Type of Selectivity | Reference(s) |
| 4,6-Dichloropyrimidine-5-carbaldehyde, Ammonia | Aqueous ammonia, 80-100°C | This compound | Regioselective SNAr | |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, Indoline | NaOH, Ethanol, Room temperature | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | Chemo- and Regioselective SNAr and solvolysis | mdpi.com |
| This compound, Guanidine | - | Pteridine derivative | Regioselective cyclocondensation | researchgate.net |
Mechanistic Investigations into the Reactivity of 4,6 Diaminopyrimidine 5 Carbaldehyde
Elucidation of Reaction Pathways for 4,6-Diaminopyrimidine-5-carbaldehyde Formation and Derivatization
The formation of the pyrimidine (B1678525) core, a foundational structure for compounds like this compound, is typically achieved through condensation reactions. The principal synthesis method involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea (B33335), amidines, or guanidines wikipedia.org. For substituted pyrimidines, multi-component reactions, like the Biginelli reaction, provide an efficient route to functionalized pyrimidine rings wikipedia.orgkthmcollege.ac.in. The introduction of the aldehyde group at the C-5 position can be accomplished via formylation techniques, such as the Vilsmeier-Haack reaction, which is effective in converting hydroxypyrimidines into functionalized halo-pyrimidines that can be further modified mdpi.com.
Once formed, this compound and its analogs serve as versatile precursors for a wide range of derivatives. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective on related halogenated pyrimidines. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes SNAr reactions where one or both chlorine atoms are displaced by nucleophiles. Under mild conditions using sodium hydroxide in alcohol, this substrate can yield products of amination and subsequent solvolysis, leading to the formation of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes mdpi.com. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates these substitutions by stabilizing the anionic intermediates mdpi.com.
The aldehyde functional group is a key site for derivatization, enabling the construction of fused heterocyclic systems. For example, 6-aminopyrimidin-5-carbaldehydes can be acylated with haloacyl halides to form amide intermediates. These intermediates can then undergo intramolecular cyclization to yield pyrimido[4,5-e] nih.govrsc.orgdiazepines, a class of compounds with recognized biological activity researchgate.net.
Furthermore, the entire pyrimidine scaffold can be chemically transformed. A skeletal editing strategy allows for the conversion of pyrimidines into pyridines. This two-atom swap involves activating the pyrimidine with trifluoromethanesulfonic anhydride (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement, which proceeds through ring-opening and re-closure to furnish the pyridine ring chinesechemsoc.org.
| Starting Material | Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | SNAr / Solvolysis | Indoline, NaOH, Alcohol (MeOH or EtOH) | Alkoxy-aminopyrimidines | mdpi.com |
| 6-Aminopyrimidin-5-carbaldehydes | Acylation / Cyclization | Haloacyl halides, Triethylamine | Pyrimido[4,5-e] nih.govrsc.orgdiazepines | researchgate.net |
| Generic Pyrimidine | Skeletal Editing / Dimroth Rearrangement | 1. Tf₂O 2. Nucleophile | Pyridines | chinesechemsoc.org |
Characterization of Key Intermediates and Transition States in Pyrimidine Transformations
The study of reaction mechanisms in pyrimidine chemistry heavily relies on the characterization of transient species, including key intermediates and transition states. Computational quantum chemical methods are invaluable tools for elucidating these complex reaction pathways nih.gov.
A notable strategy for pyrimidine diversification involves a deconstruction-reconstruction approach, which proceeds through a unique vinamidinium salt intermediate. This intermediate is generated in situ and serves as a four-atom synthon that can react with other synthons to create a wide variety of heteroarenes researchgate.net. Mechanistic studies have revealed that substituents, particularly C4-aryl groups, play a critical role in stabilizing this vinamidinium salt intermediate, thereby influencing the course of the reaction researchgate.net.
In transformations such as the skeletal editing of pyrimidines to pyridines, the reaction pathway involves a sequence of well-defined steps. The process is initiated by the activation of the pyrimidine ring, followed by nucleophilic attack at the C6 position. This leads to a Dimroth rearrangement, a pathway characterized by a series of intermediates and transition states corresponding to ring-opening, bond rotation, and subsequent ring-closure to form the more stable pyridine structure chinesechemsoc.org.
Computational studies allow for the mapping of potential energy surfaces and the calculation of relative Gibbs energies for intermediates and transition states. This provides quantitative insight into reaction kinetics and thermodynamics researchgate.net. For example, in the chlorination of pyrimidine bases, quantum chemical computations can identify the most reactive sites and predict reaction rate constants by analyzing the stability of intermediates and the energy barriers of transition states nih.gov. These studies indicate that for different pyrimidine compounds, either the neutral forms or the anion salt forms can be the key reactive species nih.gov.
| Transformation | Key Intermediate | Method of Characterization | Significance | Reference |
|---|---|---|---|---|
| Pyrimidine Diversification | Vinamidinium Salt | Computational Studies (DFT), NMR | Serves as a versatile N-C-C-C four-atom synthon. | researchgate.net |
| Pyrimidine to Pyridine Skeletal Editing | Ring-Opened Adduct | Mechanistic Studies, Computational Modeling | Crucial for the Dimroth rearrangement pathway. | chinesechemsoc.org |
| Chlorination of Pyrimidines | Anionic σ-complex (Meisenheimer complex) | Quantum Chemical Computation | Determines reactivity and site-selectivity of halogenation. | nih.gov |
Stereochemical Implications in the Synthesis of Chiral this compound Analogs
The synthesis of chiral analogs of this compound is of significant interest due to the crucial role of stereochemistry in determining the biological activity of molecules. Several asymmetric synthesis strategies have been developed to control the three-dimensional arrangement of atoms in pyrimidine derivatives.
One powerful method is the rhodium-catalyzed asymmetric allylation of pyrimidines. Using a chiral diphosphine ligand in conjunction with a rhodium catalyst, this reaction can produce chiral pyrimidine acyclic nucleosides in good yields (up to 95%) and with high levels of regio- and enantioselectivity (up to >40:1 branched/linear ratio and up to 99% enantiomeric excess) nih.govfigshare.com. This approach provides direct access to branched N-allylpyrimidine analogs with defined stereocenters.
Biocatalysis offers another highly stereoselective route to chiral pyrimidine analogs. Dihydroxyacetone phosphate (DHAP)-dependent aldolases can be used to catalyze the aldol addition of aldehyde derivatives of pyrimidines to DHAP. This enzymatic reaction generates two new stereocenters with high precision, yielding chiral acyclic nucleoside analogs with conversion rates between 70% and 90% nih.gov. The specific enzyme used, such as fructose-1,6-biphosphate aldolase or fuculose-1-phosphate aldolase, dictates the diastereoselectivity of the product nih.gov.
Asymmetric cyclopropanation is another effective technique. The reaction of N1-vinylpyrimidines with phenyliodonium ylides, catalyzed by a chiral complex, can deliver chiral pyrimidine-substituted diester cyclopropanes in high yields (up to 97%) and with excellent enantioselectivity (up to 99% ee) rsc.org. These chiral cyclopropanes can then serve as building blocks for more complex chiral nucleoside analogs rsc.org.
| Method | Catalyst/Enzyme | Substrate Type | Product Type | Reported Stereoselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Pyrimidines | Chiral Acyclic Nucleosides | Up to 99% | nih.govfigshare.com |
| Asymmetric Cyclopropanation | Chiral Catalyst | N1-Vinylpyrimidines | Chiral Cyclopropanes | Up to 99% | rsc.org |
| Biocatalytic Aldol Addition | DHAP-dependent Aldolases | Aldehyde derivatives of Pyrimidines | Chiral Acyclic Nucleoside Phosphates | High Diastereoselectivity | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Diaminopyrimidine 5 Carbaldehyde and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4,6-diaminopyrimidine-5-carbaldehyde and its analogs. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For a typical 2,4-diaminopyrimidine core, distinct signals are observed for the aromatic proton and the protons of the amino groups. mdpi.com In this compound, the spectrum is characterized by a singlet for the pyrimidine (B1678525) ring proton (H-2), signals for the two amino groups (-NH₂), and a distinct downfield signal for the aldehydic proton (-CHO) due to its electron-withdrawing nature. The protons on the amino groups may appear as broad singlets and can exchange with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show characteristic signals for the pyrimidine ring carbons, with the carbon atom of the aldehyde group (C=O) appearing significantly downfield. The carbons bearing the amino groups (C-4 and C-6) would also have distinct chemical shifts.
2D NMR Techniques: For more complex derivatives, 2D NMR experiments are crucial for definitive assignments. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. ipb.pt For instance, the aldehydic proton could show a correlation to the C-5 carbon of the pyrimidine ring, confirming its position. Similarly, correlations from the amino protons to the ring carbons can verify their locations. ipb.pt
The combination of these NMR techniques allows for the unequivocal assignment of all proton and carbon signals, confirming the constitution and substitution pattern of this compound and its derivatives. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Diaminopyrimidine Core
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H-2 | Singlet | ~160-165 | C-4, C-6 |
| 4-NH₂ | Broad Singlet | - | C-4, C-5 |
| 6-NH₂ | Broad Singlet | - | C-5, C-6 |
| 5-CHO | Singlet (downfield, ~9-10 ppm) | ~190-195 | C-5 |
| C-2 | - | ~160-165 | H-2 |
| C-4 | - | ~160-170 | 4-NH₂, H-2 |
| C-5 | - | ~105-115 | 4-NH₂, 6-NH₂, 5-CHO |
| C-6 | - | ~160-170 | 6-NH₂, H-2 |
Note: Actual chemical shifts can vary based on solvent and specific derivative structure. This table represents expected ranges and correlations.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a rapid and powerful method for identifying the functional groups present in a molecule and probing its conformational state. vandanapublications.comvandanapublications.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: The two amino groups give rise to characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3100-3500 cm⁻¹ region. ijirset.com
C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the region of 1650-1700 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (C=C and C=N bonds) typically appear in the 1400-1650 cm⁻¹ range. researchgate.net
N-H Bending: The in-plane bending (scissoring) vibration of the amino groups is usually found around 1600-1650 cm⁻¹. ijirset.com
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. For this compound, the pyrimidine ring breathing modes would be particularly prominent. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. Theoretical studies using Density Functional Theory (DFT) can be employed to calculate theoretical vibrational spectra, which aids in the precise assignment of experimental bands. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Description |
| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 (strong, broad) | Weak | Stretching of amino group N-H bonds |
| C-H Stretch (aromatic) | 3000 - 3100 (medium) | Medium to Strong | Stretching of pyrimidine ring C-H bond |
| C-H Stretch (aldehyde) | 2720 - 2820 (weak to medium) | Medium | Stretching of aldehyde C-H bond |
| C=O Stretch (aldehyde) | 1650 - 1700 (strong, sharp) | Medium | Stretching of carbonyl C=O bond |
| N-H Bend | 1600 - 1650 (strong) | Weak | Bending of amino group N-H bonds |
| C=C / C=N Ring Stretch | 1400 - 1650 (multiple bands, medium to strong) | Strong | Pyrimidine ring skeletal vibrations |
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) or Orbitrap, can determine the molecular mass of this compound with exceptional precision (typically better than 5 ppm). lcms.cz This allows for the unambiguous confirmation of its elemental composition. The compound would be detected as a protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI).
Fragmentation Analysis: Under electron impact (EI) ionization or collision-induced dissociation (CID) in tandem MS, the molecular ion of this compound and its derivatives will break apart into smaller, characteristic fragment ions. iosrjournals.org The analysis of these fragments provides valuable structural information.
Loss of CO: A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion.
Loss of HCN: Pyrimidine rings can fragment through the loss of hydrogen cyanide (27 Da).
Loss of NH₂/NH₃: Fragmentation involving the amino substituents can also occur.
By carefully analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which serves to confirm the structure of the parent molecule. For example, the mass spectrum of a related 2-mercaptopyrimidine derivative showed fragmentation via the loss of a thioformyl group (CHS) and subsequent loss of a cyano group (CN). iosrjournals.org
Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₆N₄O)
| Parameter | Value | Description |
| Exact Mass | 138.0542 g/mol | Monoisotopic mass of the neutral molecule |
| Molecular Ion [M]⁺• | m/z 138 | Ion generated in Electron Impact (EI) MS |
| Protonated Molecule [M+H]⁺ | m/z 139 | Ion generated in Electrospray (ESI) MS |
| Key Fragment Ion [M-CO]⁺• | m/z 110 | Loss of carbon monoxide from the aldehyde |
| Key Fragment Ion [M-HCN]⁺• | m/z 111 | Loss of hydrogen cyanide from the pyrimidine ring |
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Supramolecular Interactions of this compound Derivatives
Molecular Architecture: A single-crystal X-ray diffraction study would confirm the planarity of the pyrimidine ring and provide precise geometric parameters for the amino and carbaldehyde substituents.
Supramolecular Interactions: The 2,4-diaminopyrimidine moiety is a well-known building block in crystal engineering due to its ability to form robust hydrogen-bonding networks. nih.gov The amino groups act as hydrogen bond donors, while the pyrimidine ring nitrogens act as acceptors.
Homosynthons: A common and highly stable motif observed in the crystal structures of many 2,4-diaminopyrimidine derivatives is the R²₂(8) homosynthon, where two molecules form a dimer through a pair of N-H···N hydrogen bonds. mdpi.comresearchgate.net
Heterosynthons: The amino groups and the aldehyde carbonyl group can also participate in hydrogen bonding with co-crystallized molecules, such as solvents or other coformers, leading to the formation of diverse supramolecular assemblies. acs.org
The analysis of these interactions is crucial for understanding the solid-state properties of the material and for the rational design of new crystalline forms (cocrystals and salts) with desired physicochemical characteristics. researchgate.net
Table 4: Representative Crystallographic Data for a Diaminopyrimidine Derivative
| Parameter | Example Data | Description |
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/c | The symmetry elements within the unit cell acs.org |
| a (Å) | 8.5657 | Unit cell dimension |
| b (Å) | 9.3203 | Unit cell dimension |
| c (Å) | 18.2134 | Unit cell dimension |
| β (°) | 91.540 | Unit cell angle |
| Z | 4 | Number of molecules in the unit cell vensel.org |
| Key Hydrogen Bond | N-H···N | Forms R²₂(8) dimeric motif mdpi.com |
| Key Hydrogen Bond | N-H···O | Interaction with carbonyl or solvent molecules |
Note: Data is illustrative and taken from a related structure, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, for representational purposes. vensel.org
Computational Chemistry and Theoretical Studies of 4,6 Diaminopyrimidine 5 Carbaldehyde
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Theoretical studies using Density Functional Theory (DFT), a standard computational method for investigating the electronic structure of molecules, have been extensively applied to various pyrimidine (B1678525) derivatives. For a molecule like 4,6-Diaminopyrimidine-5-carbaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry. This process, known as geometric optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. However, specific optimized geometric parameters and detailed electronic structure data for this compound are not available in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Optoelectronic Characteristics
Frontier Molecular Orbital (FMO) analysis is a critical tool in computational chemistry for predicting a molecule's reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net
For pyrimidine-based systems, the HOMO is often located on the electron-rich amino groups and the pyrimidine ring, while the LUMO is typically centered on the electron-withdrawing portions of the molecule. researchgate.net A small HOMO-LUMO gap generally suggests high chemical reactivity and potential for use in optoelectronic applications. nih.gov While the methodology is standard, specific calculated values for the HOMO, LUMO, and the energy gap for this compound have not been reported in published studies.
Natural Bonding Orbital (NBO) Analysis for Delocalization and Intramolecular Charge Transfer
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mpg.de This method examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. These interactions, particularly those involving π-systems and lone pairs, are indicative of hyperconjugation and intramolecular charge transfer (ICT).
In this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the amino group nitrogens into the π-system of the pyrimidine ring and the carbonyl group. This charge transfer is fundamental to the molecule's electronic properties. However, specific NBO analysis, including stabilization energies for key donor-acceptor interactions for this compound, is not documented in the available research.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue.
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the amino groups and the oxygen atom of the aldehyde, indicating these are prime sites for hydrogen bonding and electrophilic interaction. researchgate.net Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the amino groups. researchgate.net The absence of published computational studies means that a specific MEP map and its associated potential values for this molecule are not available.
Theoretical Investigations of Non-Linear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, often referred to as push-pull systems, can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optical devices. researchgate.net Computational methods, particularly DFT, are used to predict NLO behavior by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com
The structure of this compound, with its electron-donating amino groups and electron-withdrawing aldehyde group attached to a π-conjugated pyrimidine ring, suggests potential for NLO activity. nankai.edu.cnresearchgate.net A large calculated hyperpolarizability value would indicate a strong NLO response. researchgate.net Despite this potential, theoretical calculations of the NLO properties for this specific compound have not been reported.
Supramolecular Interactions and Crystal Packing Phenomena in this compound Frameworks
The study of supramolecular interactions is crucial for understanding how molecules assemble in the solid state, which influences properties like solubility and crystal morphology. In pyrimidine derivatives, hydrogen bonding is a dominant interaction. nih.gov The amino groups and the aldehyde group in this compound are capable of acting as both hydrogen bond donors and acceptors, likely leading to the formation of robust supramolecular synthons, such as the common R²₂(8) ring motif. dntb.gov.ua
Furthermore, π-π stacking interactions between the pyrimidine rings could also play a significant role in the crystal packing. While studies on similar molecules like 2,6-diamino-4-chloropyrimidinium salts confirm the prevalence of these interactions, nih.govdntb.gov.ua a crystal structure analysis for this compound, which would detail its specific supramolecular assembly, is not available.
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with a solvent. nih.govnih.gov An MD simulation of this compound in a solvent like water or DMSO would reveal the rotational dynamics of the amino and aldehyde groups and the stability of different conformers.
This information is valuable for understanding how the molecule behaves in a solution, which is relevant for its application in various chemical and biological systems. However, to date, no molecular dynamics simulation studies focusing on the conformational landscape or solution-phase behavior of this compound have been published in the scientific literature.
Medicinal and Biochemical Research Applications of 4,6 Diaminopyrimidine 5 Carbaldehyde Derivatives
Rational Design and Development of Pyrimidine-Based Pharmacophores
The inherent chemical reactivity of the 4,6-diaminopyrimidine-5-carbaldehyde core allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This rational approach has led to the development of potent and selective inhibitors for various biological targets.
Anti-cancer Agent Development and Molecular Mechanisms of Cytotoxicity
Derivatives of 4,6-diaminopyrimidine (B116622) have demonstrated significant potential as anti-cancer agents, with research focusing on their cytotoxic effects against various cancer cell lines and the elucidation of their molecular mechanisms of action.
A series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their in vitro growth inhibitory activity on MCF-7, HepG2, SKHep1, and Hela tumor cell lines. nih.gov Among the tested compounds, derivatives 16 , 17 , and 22 exhibited the most potent anti-proliferative activity. nih.gov Further investigations into pyrimido[4,5-d]pyrimidines, synthesized from a thiourea precursor, showed that derivatives 7d and 7h were effective against several hematological cancer types. mdpi.comnih.gov
Thieno[2,3-d]pyrimidine derivatives have also been a focus of anti-cancer research. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net Compound 2 showed a notable antiproliferative effect against the MCF-7 cell line, while compound 3 displayed a high selective index for MCF-7 cells. researchgate.net The cytotoxicity of these compounds was generally low against normal BALB 3T3 cells, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net
The molecular mechanisms underlying the cytotoxic effects of these pyrimidine (B1678525) derivatives often involve the inhibition of key enzymes in cell proliferation, such as dihydrofolate reductase and cyclin-dependent kinases, which are discussed in more detail in section 6.1.6.
Table 1: Anti-proliferative Activity of Selected Pyrimidine Derivatives
| Compound | Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 16, 17, 22 | MCF-7, HepG2, SKHep1, Hela | Potent in vitro anti-proliferative activity | nih.gov |
| 7d, 7h | Hematological cancer types | Efficacious | mdpi.comnih.gov |
| 2 | MCF-7 | IC50 4.3 ± 0.11 µg/mL (0.013 µM) | researchgate.net |
| 3 | MCF-7 | High selective index (SI = 19.3) | researchgate.net |
Antiviral Therapeutic Discovery
The structural diversity of pyrimidine derivatives has been leveraged in the search for novel antiviral agents. A variety of these compounds have been synthesized and tested against a range of viruses, demonstrating the potential of this chemical class in antiviral therapy. nih.gov
Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that while many derivatives displayed weak antiviral activity, some exhibited selective efficacy against human coronaviruses 229E and OC43. mdpi.comnih.gov Specifically, compounds featuring a cyclopropylamino group and an aminoindane moiety showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.comnih.gov The nature of the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine core was found to be critical for antiviral effectiveness. mdpi.com For instance, compounds with an N-methylpiperazinyl group were inactive, in contrast to most of the compounds possessing a cyclopropylamine or longer aliphatic chains. mdpi.com These findings highlight the pyrimido[4,5-d]pyrimidine scaffold as a promising framework for the development of novel antiviral agents against human coronaviruses. mdpi.comnih.gov
Antimicrobial and Antifungal Activity Assessment
Pyrimidine derivatives have been extensively investigated for their antimicrobial and antifungal properties, showing activity against a range of pathogenic microorganisms.
In a study on 4,6-disubstituted pyrimidines, 2-mercapto derivatives were found to be active against Mycobacterium tuberculosis at a concentration of 10 μg/mL. researchgate.net In contrast, the corresponding 2-amino-4,6-disubstituted pyrimidines did not show any antitubercular activity. researchgate.net However, all the tested compounds in this particular study were devoid of general antibacterial and antifungal activity. researchgate.net Other studies have reported the synthesis of pyrimidine derivatives with broad-spectrum antimicrobial activity. nih.govsuntextreviews.org For example, novel metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol with zinc and cobalt have demonstrated potent antibacterial and antibiofilm activities. researchgate.net
In the realm of antifungal research, various pyrimidine derivatives have shown promising results. mdpi.comfrontiersin.orgnih.gov A series of novel hydrazone-pyrimidinetrione analogs were synthesized, and several derivatives, including phenylhydrazones of 5-acylpyrimidinetrione, exhibited potent growth inhibition against clinically significant fungal pathogens at concentrations at or below 10μM with minimal mammalian cell toxicity. nih.govresearchgate.net Preliminary mechanism of action studies suggest that these compounds may decrease energy production and fungal cell respiration. nih.govresearchgate.net Another study on pyrimidine derivatives containing an amide moiety found that compounds 5f and 5o exhibited high antifungal activity against Phomopsis sp., with an inhibition rate of 100%. frontiersin.org Notably, compound 5o had an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.org
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrimidine Derivatives
| Compound Type | Target Organism | Activity/Concentration | Reference |
|---|---|---|---|
| 2-mercapto 4,6 disubstituted pyrimidines | Mycobacterium tuberculosis | Active at 10 μg/mL | researchgate.net |
| Phenylhydrazones of 5-acylpyrimidinetrione | Fungal pathogens | Potent growth inhibition at ≤ 10μM | nih.govresearchgate.net |
| 5f , 5o | Phomopsis sp. | 100% inhibition rate | frontiersin.org |
| 5o | Phomopsis sp. | EC50 of 10.5 μg/ml | frontiersin.org |
Anti-inflammatory and Analgesic Property Investigations
The therapeutic potential of pyrimidine derivatives extends to the treatment of inflammation and pain. rjptonline.org Several studies have synthesized and evaluated various pyrimidine-based compounds for their anti-inflammatory and analgesic activities. nih.govconsensus.app
In one study, a number of pyrimidine derivatives were screened for these properties. Compounds 10 and 14 demonstrated anti-inflammatory activity of 40% and 39%, respectively, at a dose of 100 mg/kg p.o., compared to the standard drug ibuprofen which showed 68% activity at the same dose. In the same study, compound 11 exhibited significant analgesic activity, showing 75% activity in a writhing assay at 100 mg/kg p.o., which was comparable to ibuprofen.
Another investigation into newly synthesized pyrimidine and pyrimidopyrimidine derivatives assessed their in vitro anti-inflammatory activity using a membrane stabilization or anti-hemolytic method. nih.gov Compounds 4b , 10c , and 11a-c demonstrated strong anti-hemolytic and antioxidant effects, indicating their potential to protect red blood cells from hemolysis and suggesting anti-inflammatory properties. nih.gov
Antiplatelet Aggregation Activity Studies
Uncontrolled platelet aggregation can lead to serious cardiovascular events. nih.gov Research into the antiplatelet aggregation activity of pyrimidine derivatives has identified promising candidates for the prevention and treatment of thrombotic diseases.
A series of novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by ADP and arachidonic acid. nih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.gov Within this study, 2-aminopyrimidines were generally more active than the 4,6-diaminopyrimidine derivatives. nih.gov
Further research on N6 derivatives of 8-azapurine, which contains a pyrimidine core, revealed potent antiplatelet aggregation activity. nih.gov The introduction of a hydrazone group at the N6 position of 8-azapurine significantly improved antiplatelet activity, with some compounds achieving 100% inhibition at a 10 μM concentration. nih.gov
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Cyclin-Dependent Kinases, Sky Kinase)
The therapeutic effects of many this compound derivatives can be attributed to their ability to inhibit specific enzymes that are critical for disease pathogenesis.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for anti-cancer and antimicrobial therapies. wikipedia.orgrjpbr.commdpi.com A series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their DHFR inhibitory activity. nih.gov Compounds 12 and 15 were identified as the most potent inhibitors in this series. nih.gov Saturation transfer difference (STD) 1H-NMR experiments confirmed the intimate interaction of these potent molecules with the human DHFR enzyme. nih.gov Additionally, (±)-6-alkyl-2,4-diaminopyrimidine-based inhibitors of bacterial DHFR have been developed and shown to be effective against Bacillus anthracis and Staphylococcus aureus. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.commdpi.com Consequently, CDK inhibitors are a major focus of anti-cancer drug development. mdpi.com A derivative of 4,6-diaminopyrimidine, 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde, which bears an isosteric 5-formyl group, demonstrated modest inhibitory activity against cdk1/cyclinB1 and cdk2/cyclinA3 with IC50 values of 35+/-3 microM and 43+/-3 microM, respectively. nih.gov The X-ray crystal structure of this 5-formyl compound bound to cdk2 has been determined, providing valuable insights for future structure-activity relationship studies. nih.gov More recent research has focused on the development of highly selective CDK4/6 inhibitors. mdpi.comnih.gov
Sky Kinase Inhibition: Sky kinase is a receptor tyrosine kinase, and its inhibition is being explored as a potential anti-cancer strategy. A series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase have been developed. nih.govnih.gov Optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds has led to the identification of highly selective inhibitors suitable for both in vitro and in vivo studies to probe the effects of Sky kinase inhibition. nih.gov Structure-activity relationship studies revealed that 2-aminobenzyl analogs that fill the Ala571 subpocket exhibit good inhibitory activity and excellent kinase selectivity. nih.gov
Table 3: Enzyme Inhibition by Pyrimidine Derivatives
| Enzyme | Inhibitor Type/Compound | Key Findings | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 2-substituted-4,6-diaminopyrimidines (12 , 15 ) | Potent inhibition of human DHFR. | nih.gov |
| Cyclin-Dependent Kinases 1 & 2 (CDK1/2) | 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde | Modest activity (IC50 = 35-43 µM). | nih.gov |
| Sky Kinase | 2,4-diaminopyrimidine-5-carboxamides | Highly selective inhibitors with good activity. | nih.govnih.gov |
Receptor Antagonism and Agonism (e.g., Histamine H4 Receptor Antagonists)
The 4,6-diaminopyrimidine scaffold, a core component of the subject compound, has been extensively explored in the development of receptor antagonists, particularly for the histamine H4 receptor (H4R). The H4 receptor is a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, playing a crucial role in inflammation and immune responses. mdpi.com Consequently, H4R antagonists are investigated for their therapeutic potential in treating inflammatory and immune-mediated conditions like asthma, atopic dermatitis, and pruritus. nih.govresearchgate.netnih.gov
Research has led to the discovery of potent and selective H4R antagonists derived from the diaminopyrimidine class. A notable example is the 6-alkyl-2,4-diaminopyrimidine series, which emerged from structure-activity relationship (SAR) studies building upon earlier indole carboxamide antagonists like JNJ 7777120. nih.govresearchgate.net This medicinal chemistry effort produced several compounds that function as effective antagonists at both human and rodent H4 receptors. nih.govresearchgate.net One such clinical candidate, JNJ 39758979, was advanced into phase II clinical trials for asthma and atopic dermatitis. nih.govresearchgate.net
The antagonist activity of these pyrimidine derivatives is critical for their mechanism of action. By blocking the H4 receptor, these compounds can inhibit histamine-induced cellular responses, such as the chemotaxis of eosinophils and mast cells. jwatch.org Studies in mouse models have demonstrated that selective H4R antagonists can potently inhibit pruritus (itching) induced by both histamine and allergic mechanisms, proving more effective than traditional H1 receptor antagonists in these models. nih.gov This suggests that H4R antagonists may offer a superior therapeutic option for chronic pruritic diseases where H1 antihistamines have limited efficacy. nih.govjwatch.org
Table 1: Examples of Diaminopyrimidine-Based Histamine H4 Receptor Antagonists
| Compound | Description | Receptor Target | Therapeutic Indication (Investigational) |
|---|---|---|---|
| JNJ 7777120 | An early, potent and selective indole carboxamide-based H4R antagonist. | Histamine H4 Receptor | Pruritus, Allergic Diseases |
| JNJ 39758979 | A 6-alkyl-2,4-diaminopyrimidine derivative developed as a clinical candidate. | Histamine H4 Receptor | Asthma, Atopic Dermatitis |
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
The development of potent diaminopyrimidine-based compounds is heavily reliant on systematic Structure-Activity Relationship (SAR) studies. SAR analyses investigate how modifying the molecular structure of a compound affects its biological activity, providing a roadmap for optimizing potency and other pharmacological properties. drugdesign.org For pyrimidine derivatives, the position and nature of substituents on the heterocyclic ring significantly influence their biological effects. nih.gov
In the context of 6-alkyl-2,4-diaminopyrimidine H4 receptor antagonists, SAR studies were crucial for identifying lead compounds. Researchers built upon knowledge from earlier series, such as indole carboxamides and tricyclic pyrimidines, to guide the design of the 6-alkyl-2,4-diaminopyrimidine series. nih.govresearchgate.net Key findings from these studies revealed the importance of specific structural features:
Substitution at the 6-position: The introduction of various alkyl groups at this position was systematically explored. The size and nature of the alkyl substituent were found to be critical for maintaining significant affinity for the H4 receptor. researchgate.net
Amino Groups at positions 2 and 4: The presence of the diaminopyrimidine core is a foundational element for activity in this class of H4 antagonists.
Conformational Restriction: In other pyrimidine series, such as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), conformational restriction proved to be a successful strategy. For instance, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased inhibitory potency threefold. researchgate.net
Lipophilicity and Substituent Exchange: Modifying substituents to alter properties like lipophilicity can dramatically enhance activity. In the NAPE-PLD inhibitor series, exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine group reduced lipophilicity while increasing activity by a factor of ten. researchgate.net
These examples underscore the principle that targeted structural alterations, guided by SAR, are essential for transforming an initial "hit" compound into a potent and drug-like clinical candidate. drugdesign.orgresearchgate.net
Table 2: Summary of Key SAR Findings for Pyrimidine Derivatives
| Structural Modification | Target | Effect on Biological Potency |
|---|---|---|
| Introduction of 6-alkyl substituents | Histamine H4 Receptor | Modulates receptor affinity; size and nature of the group are critical. researchgate.net |
| Replacement of flexible side chain with a rigid ring system (e.g., (S)-3-phenylpiperidine) | NAPE-PLD | 3-fold increase in inhibitory potency. researchgate.net |
| Exchange of morpholine for (S)-3-hydroxypyrrolidine | NAPE-PLD | 10-fold increase in activity and reduced lipophilicity. researchgate.net |
| Substitution on phenyl rings in 2-amino-4,6-diarylpyrimidines | α-glucosidase & α-amylase | Specific substitutions led to potent dual inhibition, exceeding the standard's potency. researchgate.net |
Molecular Docking and Computational Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govnih.gov This method is invaluable in drug discovery for elucidating the binding modes of potential drug candidates and understanding the molecular basis of their activity, which complements experimental SAR studies.
For pyrimidine derivatives, docking simulations have been successfully employed to analyze their interactions with various biological targets. These studies provide insights into the specific amino acid residues involved in binding and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.govsemanticscholar.org
Key findings from docking studies on pyrimidine derivatives include:
Identification of Key Interactions: In a study of pyrimidine derivatives as potential inhibitors of human cyclin-dependent kinase 2 (CDK2), docking analyses revealed that the most active compounds formed crucial hydrogen bonds with amino acid residues like THR 165, GLU 12, and LYS 33 within the active site. nih.gov
Binding Energy Correlation: The calculated binding energy from docking simulations often correlates with experimentally determined inhibitory activity (e.g., IC50 values). For instance, pyrimidine compounds with lower (more favorable) binding energies against the CDK2 receptor also tended to show significant antioxidant activity. nih.gov
Guidance for Novel Scaffolds: Docking was used to design novel KRAS-G12D inhibitors based on pyrimidine and pyrido[4,3-d]pyrimidine cores. The simulations showed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety could form critical hydrogen bonds with Asp12 and Gly60 of the target protein, explaining its selective anti-proliferative activity. mdpi.com
The process typically involves preparing the 3D structures of both the receptor protein (often obtained from a source like the Protein Data Bank) and the ligand (the pyrimidine derivative) using software tools like AutoDock. nih.gov These tools add hydrogen atoms, calculate charges, and then simulate the binding process to identify the most stable conformations and interactions. nih.gov
Investigation of Biochemical Pathway Perturbations Induced by this compound
Interference with Immune Signaling Pathways: As potent histamine H4 receptor antagonists, diaminopyrimidine derivatives directly interfere with histamine-mediated signaling pathways in immune cells. mdpi.com H4 receptor activation is linked to the pathology of allergy and asthma. nih.gov By blocking this receptor, antagonists can inhibit downstream events such as cytokine and chemokine production and modulate transcription factor signaling. mdpi.com This leads to a reduction in the inflammatory response. For example, in mouse models of allergic contact dermatitis, an H4 antagonist decreased levels of Th2 cytokines (IL-4, IL-5, IL-6) and other interleukins in the skin. jwatch.org
Perturbation of Nucleotide Metabolism: The pyrimidine ring is a fundamental component of nucleic acids. nih.govnih.gov Compounds that mimic or interfere with natural pyrimidines can disrupt nucleotide biosynthesis pathways. While not directly studied for this compound, research on the pyrimidine de novo synthesis pathway in plants shows that reducing the expression of key enzymes in this pathway leads to a corresponding inhibition of growth. nih.gov This highlights the sensitivity of cellular processes to perturbations in pyrimidine metabolism.
Modulation of Degradation Pathways: In microorganisms, pyrimidine and related aromatic structures are processed through specific degradation pathways. For example, in Sphingomonas paucimobilis, the intermediate protocatechuate (PCA) is metabolized via the PCA 4,5-cleavage pathway. nih.gov A key step involves the enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) dehydrogenase. Disruption of the gene for this enzyme halts the metabolic pathway, causing the accumulation of PCA and preventing the organism from growing on related substrates. nih.gov This demonstrates how a specific molecular structure can be essential for the progression of a biochemical cascade.
By targeting key nodes like receptors or enzymes, pyrimidine derivatives can induce significant shifts in cellular signaling and metabolic function, forming the basis of their therapeutic or biological effects.
Other Advanced Research Applications of 4,6 Diaminopyrimidine 5 Carbaldehyde
Applications in Advanced Materials Science
The functional groups of 4,6-diaminopyrimidine-5-carbaldehyde allow it to serve as a versatile building block for the synthesis of novel organic materials with tailored properties.
The bifunctional nature of this compound, possessing both amino and aldehyde groups, positions it as a potential monomer for polycondensation reactions. The aldehyde group can react with various nucleophiles, while the amino groups can engage in reactions with electrophiles, leading to the formation of polymer chains. For instance, the aldehyde can undergo condensation reactions to form Schiff bases, which are known intermediates in the synthesis of various heterocyclic systems and polymers .
While specific polymers derived directly from this compound are not extensively documented, related pyrimidine (B1678525) derivatives are utilized in polymer chemistry. For example, derivatives like 4,6-dichloropyrimidine-5-carbonyl chloride, which can be formed from the corresponding aldehyde, react with alcohols or amines to create esters or amides, serving as a basis for polymer synthesis . The integration of the pyrimidine moiety into a polymer backbone is desirable for creating materials with enhanced thermal stability, specific electronic properties, or the ability to coordinate with metals.
Heterocyclic compounds containing amino groups are fundamental components in the synthesis of azo dyes nih.govnih.gov. The general synthesis involves a diazotization reaction of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich molecule, such as a phenol (B47542) or another amine nih.govyoutube.com.
This compound, as a diaminopyrimidine derivative, is a suitable candidate to act as a coupling component in azo dye synthesis. Its amino groups provide the necessary nucleophilicity to react with diazonium salts. Research on related diaminopyridine structures shows their successful use in creating azo dyes for various applications, including dyeing polyester, polyamide, and other fibers google.comgoogle.com. The resulting dyes often exhibit good fastness properties google.com. The synthesis of azo dyes incorporating heterocyclic scaffolds like pyrimidine is an active area of research due to the diverse color palettes and functional properties that can be achieved nih.gov. The process typically involves dissolving the amine (the coupling component) and reacting it with the diazonium salt under controlled temperature and pH conditions to yield the final azo dye pjsir.org.
Coordination Chemistry and Metal Complexation with this compound Ligands
The pyrimidine scaffold, particularly when substituted with donor atoms like nitrogen and oxygen, is of significant interest in coordination chemistry. The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups, along with the carbonyl oxygen of the aldehyde, make this compound a potentially multidentate ligand capable of forming stable complexes with a wide range of metal ions.
While the coordination chemistry of this compound itself is not widely reported, extensive studies on the closely related ligand, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, provide a strong model for its behavior. This related ligand acts as a bidentate chelate, coordinating with metals such as Molybdenum (Mo), Tungsten (W), Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Iridium (Ir) through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups nih.govscispace.comresearchgate.net. These interactions lead to the formation of various mononuclear and dinuclear complexes with geometries ranging from square planar to octahedral scispace.comresearchgate.net.
For this compound, the amino groups and the aldehyde oxygen can act as donor sites. The formation of Schiff base derivatives through condensation of the aldehyde group can also create new, more complex ligands with enhanced coordination capabilities ekb.eg. Research on other aminopyrimidine derivatives has shown their ability to form stable complexes with transition metals, where coordination occurs through the ring nitrogen and the amino group nitrogen, resulting in structures with potential applications in catalysis and materials science mdpi.com.
| Complex Formula | Metal Ion | Yield (%) | Proposed Geometry |
|---|---|---|---|
| [W₂O₅L₂(H₂O)₂]·H₂O | Tungsten (VI) | 50 | Octahedral (dinuclear) |
| [RuL₂(H₂O)₂]·H₂O | Ruthenium (III) | 30 | Octahedral |
| RhL₂(PPh₃)₂·2H₂O | Rhodium (III) | 25 | Octahedral |
| [PdL(phen)]Cl·H₂O | Palladium (II) | 40 | Square Planar |
Design and Development of Chemosensors and Biosensors Utilizing Pyrimidine Scaffolds
The development of selective and sensitive chemosensors for detecting ions and small molecules is a critical area of research. Pyrimidine derivatives are excellent platforms for designing such sensors due to their inherent photophysical properties and their ability to be functionalized with specific recognition sites rsc.orgnih.govwu.ac.th.
The core principle of a fluorescent or colorimetric sensor is that the binding of an analyte induces a measurable change in the sensor's light absorption or emission properties youtube.com. Pyrimidine-based chemosensors have been successfully developed for the detection of metal ions such as Fe³⁺ and Cu²⁺. These sensors often operate on a "turn-off" fluorescence mechanism, where the pyrimidine derivative's fluorescence is quenched upon complexation with the metal ion nih.govwu.ac.th. For example, a pyrimidine-based sensor showed high selectivity for copper ions, resulting in a distinct color change and quenching of fluorescence, with a low detection limit of 0.116 μM nih.gov. Another sensor, a chromene-pyrimidine triad, was developed for the selective turn-off fluorescence detection of Fe³⁺ rsc.org. The aldehyde group present in this compound is a valuable feature for sensor design, as aldehydes are known to be part of fluorescent probes that respond to changes in their environment researchgate.net.
Beyond small ions, pyrimidine scaffolds are being integrated into more complex biosensors. In one study, a pyrimidine-based compound was fabricated into fluorescent organic nanoparticles (FONPs) that could selectively detect the bacterium Pseudomonas aeruginosa. The fluorescence of the nanoparticles was significantly enhanced in the presence of the bacteria, demonstrating a practical application in microbial detection rsc.org. The versatility of the pyrimidine structure allows for the creation of probes for various biological applications, including imaging and sensing within cellular environments mdpi.com.
Future Directions and Emerging Research Avenues for 4,6 Diaminopyrimidine 5 Carbaldehyde
Development of Sustainable and Green Synthetic Strategies for 4,6-Diaminopyrimidine-5-carbaldehyde
The traditional synthesis of pyrimidine (B1678525) derivatives often involves hazardous solvents, toxic reagents, and significant energy consumption, posing environmental and health risks. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into the production of these vital compounds, including this compound. The focus is on developing eco-friendly, efficient, and economically viable synthetic routes.
Key green chemistry approaches being explored for pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce waste, and improve product yields. rasayanjournal.co.in
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, often in aqueous media, reducing the need for volatile organic solvents. jmaterenvironsci.com
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining three or more reactants in a single step, minimizing intermediate separation and purification processes and thereby reducing waste. rasayanjournal.co.inresearchgate.net
Solvent-Free or Green Solvents: Researchers are investigating solventless reaction conditions, such as mechanochemical grinding, and the use of environmentally benign solvents like water, ethanol (B145695), or ionic liquids. rasayanjournal.co.inresearchgate.netnih.gov
Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts and the exploration of renewable starting materials are emerging trends aimed at creating more sustainable synthetic pathways. powertechjournal.com
These greener methods not only offer environmental benefits but also often lead to higher yields and simplified workup procedures, making the synthesis of this compound and its derivatives more efficient and cost-effective. rasayanjournal.co.in
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
Derivatives of this compound have already demonstrated a broad spectrum of biological activities. mdpi.comnih.gov Future research is focused on identifying novel biological targets and exploring previously untapped therapeutic areas. The versatility of the diaminopyrimidine scaffold allows for structural modifications to target a wide range of diseases. mdpi.com
Emerging therapeutic applications and biological targets for diaminopyrimidine derivatives include:
Anticancer Agents: Diaminopyrimidines are being investigated as inhibitors of various kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Janus kinase 1 (JAK1). nih.govnih.gov They are also being explored as blockers of ion channels like anoctamin 1 (ANO1), which is overexpressed in several cancers. mdpi.com
Antiviral and Antimicrobial Agents: The pyrimidine core is a key component in many antimicrobial drugs. jneonatalsurg.commdpi.com Research continues to explore new diaminopyrimidine derivatives for their potential against various viral and bacterial pathogens, including those exhibiting drug resistance. nih.govjneonatalsurg.com
Anti-Inflammatory Agents: Pyrimidine derivatives have shown potential as anti-inflammatory agents, and ongoing research aims to elucidate their mechanisms of action and identify specific molecular targets within inflammatory pathways. researchgate.net
Neurodegenerative Diseases: Researchers are designing diaminopyrimidine derivatives as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in the development of treatments for Alzheimer's disease. nih.gov
The following table summarizes some of the novel biological targets being explored for diaminopyrimidine derivatives.
| Biological Target | Therapeutic Area | Rationale for Targeting |
| Dihydrofolate Reductase (DHFR) | Infectious Diseases | Inhibition of DHFR disrupts folate synthesis, which is essential for the survival of pathogens like fungi and mycobacteria. |
| Janus Kinase 1 (JAK1) | Inflammatory Diseases, Cancer | JAK1 is a key enzyme in cytokine signaling pathways that regulate immune responses and cell proliferation. nih.gov |
| Anoctamin 1 (ANO1) | Cancer | ANO1 is an ion channel that is overexpressed in various tumors and is involved in tumorigenesis and metastasis. mdpi.com |
| Focal Adhesion Kinase (FAK) | Cancer | FAK is a non-receptor tyrosine kinase that is overexpressed in many human cancers and promotes tumor progression. nih.gov |
| Beta-amyloid cleaving enzyme-1 (BACE1) | Alzheimer's Disease | BACE1 is an enzyme involved in the production of amyloid-beta peptides, which form plaques in the brains of Alzheimer's patients. nih.gov |
Integration of Advanced Computational Modeling for Accelerated Predictive Research
Advanced computational modeling, or in silico analysis, has become an indispensable tool in modern drug discovery, significantly accelerating the research process for compounds like this compound. unair.ac.id These computational methods allow for the rapid prediction of a compound's biological activity and pharmacokinetic properties before it is even synthesized, saving time and resources. researchgate.netunair.ac.id
Key computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand its binding affinity and mode of action. unair.ac.idiosrjournals.org For instance, docking studies have been used to evaluate pyrimidine derivatives as potential antibacterial agents by predicting their interaction with dihydrofolate reductase (DHFR). unair.ac.id
Pharmacokinetic (ADMET) Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are crucial for its development as a drug. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the design of more potent molecules.
The table below presents examples of in silico predictions for pyrimidine derivatives from various studies.
| Pyrimidine Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Activity | Reference |
| Pyrimidine-2-thiols | Dihydrofolate reductase (DHFR) | -6.08 to -6.60 | Antibacterial | unair.ac.id |
| Pyrimidine-based molecules | Fatty acid amide hydrolase (FAAH) | -8.0 to -9.5 | Anti-inflammatory | researchgate.net |
| Pyrimidine-coumarin hybrids | Cyclooxygenase-2 (COX-2) | Strong binding affinities reported | Analgesic, Antipyretic | iosrjournals.org |
Synergistic Approaches Combining Combinatorial Chemistry with High-Throughput Screening for Derivative Discovery
The combination of combinatorial chemistry and high-throughput screening (HTS) represents a powerful strategy for the rapid discovery of novel derivatives of this compound with desired biological activities. nih.govwikipedia.org This synergistic approach allows for the creation and evaluation of vast libraries of compounds in a time- and cost-effective manner. acs.orgnih.gov
Combinatorial chemistry enables the synthesis of large and diverse collections of molecules, known as libraries, by systematically combining different chemical building blocks. wikipedia.orgnih.gov The pyrimidine scaffold is an ideal core for creating such libraries due to its "privileged" status in many approved drugs. mdpi.comnih.gov
High-throughput screening (HTS) allows for the rapid testing of these large compound libraries against specific biological targets to identify "hit" compounds with promising activity. acs.orgmdpi.com Various HTS assays can be employed, such as those that measure enzyme inhibition, receptor binding, or effects on cell viability. mdpi.com
A particularly innovative approach is the use of DNA-encoded libraries (DELs) . In this technology, each small molecule in the library is tagged with a unique DNA barcode. nih.govacs.org This allows for the screening of millions or even billions of compounds simultaneously. After identifying molecules that bind to the target, their structures can be determined by sequencing the attached DNA tag. nih.gov Recently, pyrimidine-focused DNA-encoded libraries have been successfully synthesized and screened to identify potent inhibitors of targets like BRD4. nih.govacs.org
This combination of creating diverse molecular libraries based on the this compound core and then rapidly screening them for biological activity is a key future direction for unlocking the full therapeutic potential of this versatile compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-diaminopyrimidine-5-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4,6-dichloropyrimidine-5-carbaldehyde can react with ammonia or amines under controlled temperature (60–80°C) and solvent conditions (e.g., ethanol or DMF) to replace chlorine atoms with amino groups . Yield optimization requires monitoring reaction time, stoichiometry of reagents, and purification via column chromatography or recrystallization. Evidence from glycine ester reactions highlights the role of steric hindrance in tert-butyl vs. methyl esters, affecting substitution rates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and amine groups. Mass spectrometry (ESI-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) . X-ray crystallography, as demonstrated in pyrimidine derivatives, resolves stereochemistry and crystal packing .
Q. How does the reactivity of the aldehyde group in this compound facilitate the synthesis of derivatives?
- Methodological Answer : The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases or hydrazones, useful in medicinal chemistry. For example, reactions with thiophene-based amines yield imino derivatives, as seen in analogs with antifungal activity . Solvent choice (e.g., anhydrous THF) and catalysts (e.g., acetic acid) are key to avoiding side reactions like oxidation .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, Frontier Molecular Orbitals (FMOs), and reaction pathways. For instance, simulations can predict nucleophilic attack sites on the pyrimidine ring or aldehyde group, guiding experimental design for regioselective modifications . Validation involves comparing computed IR spectra with experimental data .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antifungal vs. antibacterial potency) require systematic reassessment using standardized assays (e.g., MIC tests) and controlled conditions (pH, incubation time). Triangulation of data via crystallography (to confirm structure-activity relationships) and in silico docking (to assess target binding) can clarify mechanisms . Comparative studies with analogs, such as chloro- or methyl-substituted pyrimidines, isolate substituent effects .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution?
- Methodological Answer : Dynamic NMR and UV-Vis spectroscopy track tautomerism (e.g., aldehyde vs. enol forms). In polar solvents (DMSO, water), the aldehyde form dominates due to stabilization of the carbonyl group, while nonpolar solvents (toluene) favor enol tautomers. Variable-temperature studies quantify activation energy for tautomeric interconversion .
Q. What methodologies enable the detection of trace impurities in this compound batches, and how are they validated?
- Methodological Answer : LC-MS/MS with MRM (Multiple Reaction Monitoring) identifies impurities at ppm levels. Method validation follows ICH guidelines: linearity (R² > 0.995), precision (%RSD < 2%), and recovery (90–110%). For example, residual glycine esters from synthesis are quantified using derivatization with 2,4-dinitrophenylhydrazine (DNPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
